3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a complex organic compound that belongs to the class of azepine derivatives. Azepine derivatives are known for their diverse biological activities and are used in various fields such as medicine, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine typically involves multi-step organic reactions. One common method involves the cyclization of unsaturated azomethine ylides and azatriene anions through [1,7]-electrocyclization reactions . The reaction conditions often require the use of lithiated allenes or alkynes and isothiocyanates as reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets and pathways. It is known to act as a competitive antagonist at GABA_A and glycine receptors . This interaction inhibits the action of these neurotransmitters, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Pitrazepin: Another azepine derivative that acts as a GABA_A and glycine receptor antagonist.
Bicuculline: A well-known GABA_A receptor antagonist.
Strychnine: A glycine receptor antagonist.
Uniqueness
3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is unique due to its specific structural features and the combination of its piperidine and azepine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
585520-39-4 |
---|---|
Molecular Formula |
C14H24N4 |
Molecular Weight |
248.37 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-3-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C14H24N4/c1-2-18-9-5-6-11(10-18)13-12-7-3-4-8-15-14(12)17-16-13/h11H,2-10H2,1H3,(H2,15,16,17) |
InChI Key |
GGPAGYWSUHOXJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)C2=C3CCCCNC3=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.